1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate
Overview
Description
1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate, also known as DEMP, is a synthetic compound that has been used in a variety of scientific research and laboratory experiments. DEMP is a useful tool for researchers, as it is a stable compound with a low boiling point and a low toxicity.
Scientific Research Applications
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Application in Organic Synthesis
- Summary of the Application : The compound is used in the synthesis of push-pull butadiene dyes .
- Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis(4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation, involving the initial generation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
- Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
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Application in the Synthesis of 2-Thioxodihydropyrimidine-4,6(1H,5H)-dione Derivatives
- Summary of the Application : The compound is used in the synthesis of 1,3-diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione .
- Methods of Application : The synthesis involves the Knoevenagel condensation of 2-methoxybenzaldehyde and N,N-diethylthiobarbituric acid in ethanol using piperidine as a base .
- Results or Outcomes : The compound 1,3-diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 85% yield .
- Application in Spectrophotometry and Quantum Chemistry
- Summary of the Application : The compound is used in spectrophotometric studies and quantum chemical calculations .
- Methods of Application : The acid-base properties of 2-thiobarbituric, 1,3-diethyl-, and 1,3-dibutyl-2-thiobarbituric acids and the thermodynamics of their complexation with Ag(I) ions in aqueous solutions have been investigated using a spectrophotometric technique and ab initio calculations . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions .
- Results or Outcomes : It has been discovered that 1,3-diethyl-2-thiobarbituric acid behaves as a S-donor ligand under these conditions . The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring .
- Application in the Synthesis of Push-Pull Butadienes
- Summary of the Application : The compound is used in the synthesis of push-pull butadiene dyes .
- Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with propargylic alcohols . The reactions proceed in water under microwave irradiation, involving the initial generation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
- Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .
properties
IUPAC Name |
diethyl 2-(methoxymethyl)-2-methylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-5-14-8(11)10(3,7-13-4)9(12)15-6-2/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLURZHLOJMFIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(COC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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